molecular formula C6H6BrN3O3 B13928828 3-Bromo-6-methoxy-5-nitropyridin-2-amine

3-Bromo-6-methoxy-5-nitropyridin-2-amine

Cat. No.: B13928828
M. Wt: 248.03 g/mol
InChI Key: LBLFPVOIXWVYRK-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-5-nitropyridin-2-amine (CAS 2726466-04-0) is a high-purity chemical building block for research and further manufacturing. This halogenated nitropyridine features bromo, nitro, and amino functional groups on a methoxy-substituted ring, making it a versatile intermediate for constructing complex heterocyclic systems in medicinal chemistry . Nitropyridines are recognized as privileged structural motifs in drug design and serve as convenient precursors for a wide range of biologically active compounds . Researchers utilize such compounds in the synthesis of potential enzyme inhibitors and other pharmacologically relevant molecules. This product is provided for research and further manufacturing applications only and is not intended for direct human use. For specific pricing, availability, and detailed safety information, please contact us.

Properties

Molecular Formula

C6H6BrN3O3

Molecular Weight

248.03 g/mol

IUPAC Name

3-bromo-6-methoxy-5-nitropyridin-2-amine

InChI

InChI=1S/C6H6BrN3O3/c1-13-6-4(10(11)12)2-3(7)5(8)9-6/h2H,1H3,(H2,8,9)

InChI Key

LBLFPVOIXWVYRK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1[N+](=O)[O-])Br)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-nitropyridine

  • Starting Material: Pyridine derivative (PA, pyridin-2-amine)
  • Nitration: PA is nitrated using a mixed acid system comprising nitrosonitric acid and sulfuric acid in ethylene dichloride solvent at controlled temperatures (below 10°C initially, then 58–63°C) for 10–15 hours.
  • Workup: After reaction completion, the mixture is washed to pH 5.5–6, organic layer recovered by reduced pressure distillation, and the product precipitated by addition to cold water.
  • Yield and Purity: Approximately 90.85% yield with HPLC purity of 98.57%.

Conversion to 2-Hydroxyl-5-nitropyridine

  • Diazotization: 2-Amino-5-nitropyridine is dissolved in 15% dilute hydrochloric acid and diazotized using sodium nitrite (NaNO2) at temperatures below 0°C.
  • Reaction Conditions: The diazonium salt formed is converted to the hydroxyl derivative by maintaining the reaction at 5–8°C for 30–50 minutes.
  • Isolation: Concentration under reduced pressure yields a light yellow solid, washed with cold water.
  • Yield and Purity: Approximately 87.61% yield with HPLC purity of 98.35%.

Synthesis of 2-Chloro-5-nitropyridine

  • Chlorination: 2-Hydroxyl-5-nitropyridine is reacted with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a catalyst under reflux for 2–4 hours.
  • Isolation: Upon cooling, the product crystallizes as faint yellow needles, filtered and dried.
  • Molar Ratios: 2-Chloro-5-nitropyridine:POCl3:DMF = 1:3–5:0.2–0.4.

Methoxylation to 2-Methoxy-5-nitropyridine

  • Reaction: The chloro derivative is reacted with sodium methoxide in methanol under reflux for 1–2 hours.
  • Workup: Methanol is removed under reduced pressure, and the product precipitated by addition of cold water.
  • Isolation: Light brown needle crystals are filtered and dried.
  • Molar Ratios: 2-Chloro-5-nitropyridine to sodium methoxide is 1:1.2–1.4; mass ratio of 2-chloro-5-nitropyridine to methanol is 1:5.

Hydrogenation to 2-Methoxy-5-aminopyridine (Key Intermediate)

  • Catalyst: 10% palladium on carbon (Pd/C)
  • Conditions: Hydrogenation in methanol at 60–65°C under 0.01 MPa hydrogen pressure for 1–2 hours.
  • Workup: Catalyst filtered and reused; product extracted with ethylene dichloride, washed, and isolated by distillation.
  • Mass Ratios: 2-Methoxy-5-nitropyridine:10% Pd/C:methanol = 1:0.2–0.4:4–6.

While explicit procedures for bromination at position 3 of the 2-methoxy-5-aminopyridine or related intermediates are not detailed in the referenced patent, standard aromatic bromination methods can be adapted:

  • Electrophilic Aromatic Substitution: Bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the pyridine ring at position 3.
  • Regioselectivity: The electron-donating methoxy and amino groups direct bromination to the 3-position.
  • Optimization: Reaction temperature, solvent, and brominating agent equivalents are optimized to maximize yield and minimize polybromination or side reactions.

Summary Table of Key Synthetic Steps and Conditions

Step Reaction Reagents/Conditions Yield (%) Purity (HPLC %) Notes
1 Nitration of PA to 2-amino-5-nitropyridine Nitrosonitric acid/sulfuric acid, ethylene dichloride, 10°C→58°C, 10–15 h 90.85 98.57 Controlled temp, mixed acid nitration
2 Diazotization and hydroxylation to 2-hydroxyl-5-nitropyridine NaNO2/HCl, <0°C, 30–50 min 87.61 98.35 Diazotization with sodium nitrite
3 Chlorination to 2-chloro-5-nitropyridine POCl3, DMF, reflux 2–4 h Not specified Not specified DMF catalyzed chlorination
4 Methoxylation to 2-methoxy-5-nitropyridine Sodium methoxide, methanol, reflux 1–2 h Not specified Not specified Nucleophilic substitution
5 Hydrogenation to 2-methoxy-5-aminopyridine 10% Pd/C, H2, methanol, 60–65°C, 1–2 h Not specified Not specified Catalytic hydrogenation

Environmental and Economic Considerations

  • The described method uses environmentally friendlier solvents such as methanol and ethylene dichloride.
  • Use of catalytic hydrogenation with Pd/C reduces generation of hazardous waste compared to traditional iron powder reduction.
  • The process is designed for industrial scalability with high product purity and yield.
  • The method minimizes the use of excess sulfuric acid and other harsh reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methoxy-5-nitro-2-Pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-bromo-6-methoxy-5-amino-2-Pyridinamine.

    Oxidation: Formation of 3-bromo-6-formyl-5-nitro-2-Pyridinamine.

Scientific Research Applications

3-bromo-6-methoxy-5-nitro-2-Pyridinamine is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key pyridine derivatives with structural similarities to 3-Bromo-6-methoxy-5-nitropyridin-2-amine:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-6-methoxy-5-nitropyridin-2-amine Not explicitly listed Br (3), OCH₃ (6), NO₂ (5), NH₂ (2) C₆H₆BrN₃O₃ 248.03 High reactivity for cross-coupling
5-Bromo-6-methoxy-3-nitropyridin-2-amine 1017782-09-0 Br (5), OCH₃ (6), NO₂ (3), NH₂ (2) C₆H₆BrN₃O₃ 248.03 Used in research; stored at RT
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 Br (5), OCH₃ (6), NH₂ (3) C₆H₇BrN₂O 217.04 Lacks nitro group; lower reactivity
3-Bromo-6-methoxypyridin-2-amine 511541-63-2 Br (3), OCH₃ (6), NH₂ (2) C₆H₇BrN₂O 217.04 Intermediate for pharmaceuticals
5-Bromo-6-methyl-3-nitropyridin-2-amine 68957-50-6 Br (5), CH₃ (6), NO₂ (3), NH₂ (2) C₆H₆BrN₃O₂ 248.03 Methyl substituent improves lipophilicity
3-Bromo-5-nitropyridin-2-amine 15862-36-9 Br (3), NO₂ (5), NH₂ (2) C₅H₄BrN₃O₂ 218.00 Used in agrochemical synthesis

Electronic and Reactivity Differences

  • Nitro Group Position : The nitro group at position 5 (vs. 3 in 1017782-09-0) directs electrophilic substitution to specific ring positions, altering reaction pathways .
  • Methoxy vs. Methyl : Methoxy’s electron-donating nature increases ring electron density compared to methyl, affecting solubility and reaction rates. For example, 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6) is more lipophilic, making it suitable for hydrophobic environments .
  • Bromine Position : Bromine at position 3 (as in the target compound) vs. 5 (as in 53242-18-5) influences steric hindrance and regioselectivity in Suzuki-Miyaura couplings .

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